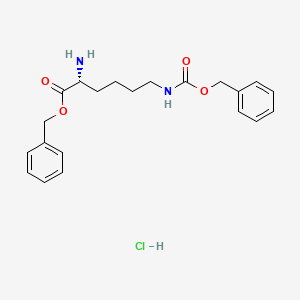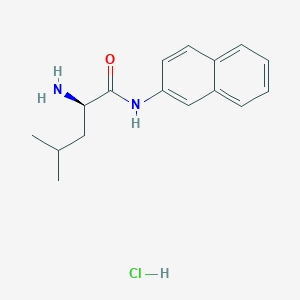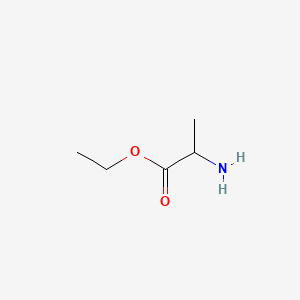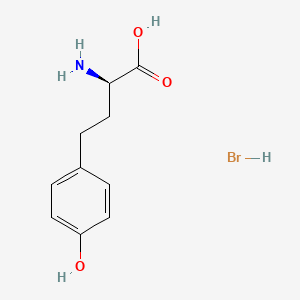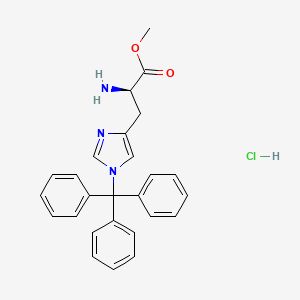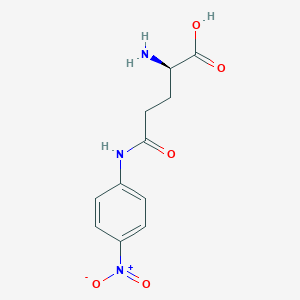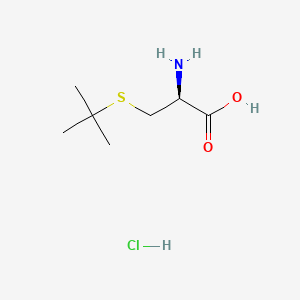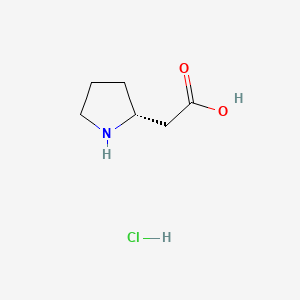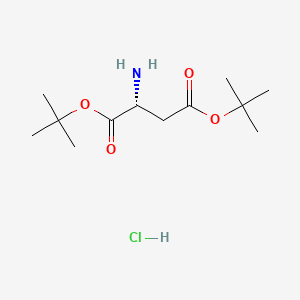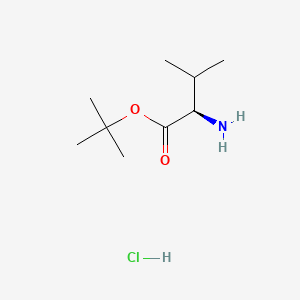
H-D-Val-OtBu.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Val-OtBu.HCl, also known as D-Valine tert-butyl ester hydrochloride salt, is a derivative of the amino acid valine . It has a molecular weight of 209.7 .
Molecular Structure Analysis
The molecular formula of H-D-Val-OtBu.HCl is C9H20ClNO2 . The InChI code is 1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m1./s1 .Physical And Chemical Properties Analysis
H-D-Val-OtBu.HCl is a solid substance that appears white to off-white . It has a molecular weight of 209.71 . The storage temperature is -20°C for the powder form, with a shelf life of 3 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Wissenschaftliche Forschungsanwendungen
Stereocontrolled Synthesis in Peptidomimetics
H-D-Val-OtBu.HCl has been utilized in the stereocontrolled synthesis of novel peptidomimetics. These compounds, with a [CH(CF3)NH] replacement for a peptide bond, were synthesized using a kinetically controlled aza-Michael addition of chiral alpha-amino acid esters. The process demonstrated strong influence from the solvent, base, stoichiometry, and side-chain, with diastereomeric ratios higher than 11:1 achieved using H-Val-OtBu.HCl (Molteni, Volonterio, & Zanda, 2003).
Nuclear Overhauser Enhancement in Elastin Peptides
H-D-Val-OtBu.HCl is referenced in studies involving Nuclear Overhauser Enhancement (NOE) experiments with elastin peptides. The research focused on the behavior of elastin peptides like HCO-Val1-Pro2-Gly3-Gly4-OMe in various solvents, contributing to the understanding of protein structures and interactions (Khaled & Urry, 1976).
Electroanalytical Performance in Drug Analysis
In the field of pharmaceutical analysis, H-D-Val-OtBu.HCl appears in the context of electroanalytical studies for drug compounds. It's involved in methods like square-wave voltammetry for the determination of drug components in various formulations (Eisele et al., 2014).
Role in Understanding Cardiovascular Risks
Research on plasma homocysteine and methylenetetrahydrofolate reductase mutation in elderly women references H-D-Val-OtBu.HCl. The study contributes to the understanding of cardiovascular risks and genetic factors related to heart diseases (Passaro et al., 2001).
Conformational Characterization in Peptides
The compound has been used in the conformational characterization of terminally blocked peptides. These studies, involving vibrational and electronic circular dichroism, enhance the understanding of peptide structures and their interactions (Yoder et al., 1997).
Investigation in Protein Magnetic Resonance Studies
Magnetic resonance studies of synthetic polypeptides, which include references to H-D-Val-OtBu.HCl, contribute significantly to our understanding of protein structure and function. Such studies have implications in fields ranging from biochemistry to material science (Urry et al., 1975).
Safety and Hazards
The safety information for H-D-Val-OtBu.HCl includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Wirkmechanismus
Target of Action
H-D-Val-OtBu.HCl is a derivative of the amino acid valine . The primary targets of this compound are likely to be the same as those of valine, which plays a crucial role in various biological processes. Valine is an essential amino acid that is used in the biosynthesis of proteins .
Mode of Action
As a valine derivative, H-D-Val-OtBu.HCl may interact with its targets in a similar way to valine. It is known to influence the secretion of anabolic hormones, which are involved in muscle growth and repair . This suggests that H-D-Val-OtBu.HCl may bind to receptors or enzymes that regulate hormone secretion, thereby modulating their activity.
Biochemical Pathways
H-D-Val-OtBu.HCl, like other amino acid derivatives, is thought to influence several biochemical pathways. It has been found to affect the secretion of anabolic hormones, which are involved in various physiological processes such as muscle growth, fuel supply during exercise, and mental performance during stress-related tasks .
Pharmacokinetics
Valine is typically well-absorbed and distributed throughout the body, where it can be metabolized and eventually excreted .
Result of Action
The molecular and cellular effects of H-D-Val-OtBu.HCl are likely to be related to its influence on anabolic hormone secretion. By modulating the activity of these hormones, H-D-Val-OtBu.HCl may help to promote muscle growth, enhance fuel supply during exercise, and improve mental performance during stress-related tasks .
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-amino-3-methylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIVQIHTTVPKFS-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Val-OtBu.HCl | |
CAS RN |
104944-18-5 |
Source


|
| Record name | H-D-Val-OtBu hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

